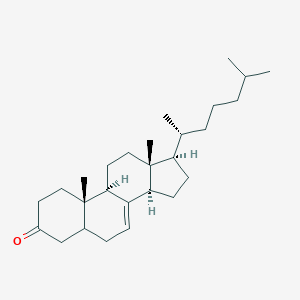

Cholest-7-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13097-64-8 |

|---|---|

Molecular Formula |

C27H44O |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20?,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

FLRPNSKUGCVRRB-BZTUEVPBSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |

Synonyms |

Cholest-7-en-3-one |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cholest 7 En 3 One

Precursors in Endogenous Sterol Synthesis

The journey to cholest-7-en-3-one begins with precursor molecules that are themselves intermediates in the multi-step conversion of lanosterol (B1674476) to cholesterol.

Formation from 4-alpha-Methyl-5-alpha-cholest-7-en-3-beta-ol

One of the primary precursors to this compound is 4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol. hmdb.camimedb.org This compound is a mono-methylated sterol that arises after the initial demethylation steps of lanosterol. The conversion of this precursor is a critical step in the removal of the C4-methyl groups, a necessary process for the eventual formation of cholesterol.

Pathway Intermediates involving Sterol-4-alpha-carboxylate Metabolism

The biosynthesis of this compound is also intricately linked to the metabolism of sterol-4-alpha-carboxylates. A key intermediate in this pathway is 3-beta-hydroxy-4-beta-methyl-5-alpha-cholest-7-ene-4-alpha-carboxylate. hmdb.cafoodb.ca This molecule is a substrate for an essential decarboxylation reaction that leads to the formation of 4-alpha-methyl-5-alpha-cholest-7-en-3-one, a direct precursor to this compound. wikipedia.org

Enzymatic Conversions Leading to this compound

The transformation of precursor molecules into this compound is catalyzed by specific oxidoreductase enzymes. These enzymes facilitate the necessary oxidation and decarboxylation reactions.

Role of 3-Keto-Steroid Reductase (EC: 1.1.1.270) in C-3 Oxidation

The enzyme 3-keto-steroid reductase (EC 1.1.1.270), also known as 3-beta-hydroxy-steroid:NADP+ 3-oxidoreductase, plays a pivotal role in the oxidation of the 3-beta-hydroxyl group of 4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol. wikipedia.org This reaction utilizes NADP+ as a cofactor and results in the formation of 4-alpha-methyl-5-alpha-cholest-7-en-3-one, NADPH, and a proton (H+). hmdb.cawikipedia.org The systematic name for this enzyme class is 3beta-hydroxy-steroid:NADP+ 3-oxidoreductase. wikipedia.org

Contributions of Sterol-4-alpha-carboxylate 3-Dehydrogenase (EC 1.1.1.170)

Sterol-4-alpha-carboxylate 3-dehydrogenase (decarboxylating) (EC 1.1.1.170), also referred to as 3beta-hydroxy-4beta-methylcholestenecarboxylate 3-dehydrogenase, is another key enzyme. wikipedia.org It catalyzes the NAD(P)+-dependent oxidative decarboxylation of 3-beta-hydroxy-4-beta-methyl-5-alpha-cholest-7-ene-4-alpha-carboxylate. hmdb.cawikipedia.org This reaction yields 4-alpha-methyl-5-alpha-cholest-7-en-3-one, carbon dioxide (CO2), and NAD(P)H. foodb.cawikipedia.org This enzyme is a critical component of the sterol-4-demethylase complex. nih.gov

Downstream Metabolic Fates and Conversions

Following its formation, this compound is not an end-product but is further metabolized in the cholesterol biosynthesis pathway. One of the key downstream conversions is its transformation to lathosterol (B1674540) (5-alpha-cholest-7-en-3-beta-ol). scientificlabs.co.uksigmaaldrich.com Lathosterol is a significant intermediate that is subsequently converted to 7-dehydrocholesterol (B119134), the immediate precursor to cholesterol. ebi.ac.uk The conversion of this compound represents a step in the removal of the C4-methyl groups, ultimately leading to the formation of cholesterol. The broader pathway can also lead to the synthesis of bile acids, with intermediates like 7α-hydroxy-4-cholesten-3-one being metabolized into cholic acid and chenodeoxycholic acid. wikipedia.org

Integration into Broader Steroidogenic Networks

This compound, also known as lathosterone, is a significant intermediate in several critical steroidogenic pathways across different organisms. alfa-chemistry.comnih.gov Its position within these networks highlights its role as a molecular crossroads, linking the metabolism of cholesterol and the production of essential signaling molecules.

In the biosynthesis of cholesterol in mammals, lathosterone is a key intermediate. wikipedia.orgoup.com The primary pathway to cholesterol involves the conversion of lanosterol through a series of enzymatic reactions. A crucial step in this pathway is the formation of lathosterol (5α-cholest-7-en-3β-ol), which serves as the direct precursor to lathosterone. mycocentral.euuni.lu The oxidation of the 3β-hydroxyl group of lathosterol to a 3-keto group results in the formation of lathosterone. nih.gov This ketone is then further metabolized towards cholesterol. Specifically, lathosterol is converted to 7-dehydrocholesterol, a reaction catalyzed by lathosterol 5-desaturase. oup.comebi.ac.uk 7-dehydrocholesterol is the immediate precursor to cholesterol. wikipedia.orgnih.govuni.lu

In addition to its role in cholesterol biosynthesis, lathosterone is a central molecule in the production of dafachronic acids in the nematode Caenorhabditis elegans. nih.gov Dafachronic acids are steroid hormones that regulate developmental timing and longevity in this organism. nih.gov In this pathway, cholesterol is first converted to 7-dehydrocholesterol and then to lathosterol. nih.gov The enzyme 3β-hydroxysteroid dehydrogenase, specifically DHS-16 in C. elegans, oxidizes lathosterol to lathosterone. mdpi-res.com

Lathosterone is also related to other steroidogenic pathways. For example, a methylated form, 4alpha-methyl-5alpha-cholest-7-en-3-one, is synthesized from 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate by the enzyme sterol-4-alpha-carboxylate 3-dehydrogenase. hmdb.ca This highlights the integration of similar chemical structures into diverse metabolic networks.

Potential for Further Transformation within Organisms

Once formed, this compound is a substrate for further enzymatic modifications, leading to the generation of other biologically active steroids.

A prominent example of its further transformation is in the dafachronic acid pathway in C. elegans. Here, lathosterone is the direct substrate for the cytochrome P450 enzyme DAF-9. This enzyme catalyzes the oxidation of the side chain of lathosterone to produce Δ7-dafachronic acid. nih.gov

While direct evidence for the further metabolism of lathosterone in mammals is less abundant in the provided search results, the metabolic fate of structurally related cholestenones provides insights into its potential transformations. For instance, 7α-hydroxy-4-cholesten-3-one, an isomer of a hydroxylated derivative of lathosterone, is a key intermediate in the synthesis of bile acids. wikipedia.org It can be metabolized to cholic acid and chenodeoxycholic acid. wikipedia.orglipidmaps.org This suggests that the this compound core can be a substrate for hydroxylases and other enzymes that modify the steroid nucleus and side chain.

Furthermore, the enzymatic conversion of 7α-hydroxy-4-cholesten-3-one can also lead to the formation of cholesta-4,6-dien-3-one, indicating that dehydrogenation reactions can introduce further unsaturation into the steroid ring system. foodb.cauni.lunih.gov While this is for a different isomer, it points to the general reactivity of the cholestenone structure.

Enzymology of Cholest 7 En 3 One Transformations

Characterization of Key Steroid Modifying Enzymes

The conversion of Δ7-sterols is a critical juncture in the cholesterol biosynthetic pathway, managed by a group of specialized oxidoreductases.

The primary enzymes involved in the metabolism of Δ7-sterols are lathosterol (B1674540) oxidase (also known as sterol C5-desaturase or SC5D) and cholestenol Δ-isomerase.

Lathosterol Oxidase (SC5D): This enzyme is a key player in the Kandutsch-Russell pathway of cholesterol biosynthesis. acs.org It introduces a double bond at the C5-C6 position of the sterol B ring, converting a Δ7-sterol into a Δ5,7-sterol. wikipedia.orgwikipedia.org For instance, it catalyzes the conversion of lathosterol (5α-cholest-7-en-3β-ol) to 7-dehydrocholesterol (B119134). wikipedia.org This enzyme belongs to the family of oxidoreductases that act on paired donors with molecular oxygen as the oxidant. wikipedia.org Functional studies have shown that mutations in the gene encoding lathosterol oxidase can lead to resistance to certain antifungal agents in Leishmania and Candida species. asm.org In plants, the Δ7-sterol C5(6)-desaturase has been characterized and shows sensitivity to cyanide and a requirement for a reductant and molecular oxygen. nih.gov

Cholestenol Δ-isomerase (EBP): This enzyme, also known as emopamil (B1663351) binding protein, catalyzes the isomerization of the double bond from the Δ8 to the Δ7 position in the sterol ring. wikipedia.org For example, it converts 5α-cholest-8-en-3β-ol to 5α-cholest-7-en-3β-ol (lathosterol). wikipedia.org This reaction is a reversible step in cholesterol biosynthesis. wikipedia.orgnih.gov

Sterol-4-alpha-carboxylate 3-dehydrogenase: This enzyme is involved in the demethylation process at the C4 position. It acts on substrates like 3β-hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate, converting it to 4α-methyl-5α-cholest-7-en-3-one while releasing carbon dioxide. hmdb.ca

The enzymatic transformations of Δ7-sterols are dependent on specific cofactors for their catalytic activity.

Lathosterol Oxidase (SC5D): This enzyme's activity is dependent on NAD(P)H and molecular oxygen. wikipedia.orgasm.org The reaction stoichiometry involves the Δ7-sterol, ferrocytochrome b5, hydrogen ions, and oxygen, yielding a Δ5,7-sterol, ferricytochrome b5, and water. wikipedia.org In some organisms like Saccharomyces cerevisiae, the enzyme shows little preference between NADH and NADPH, while in Arabidopsis thaliana, the reaction is faster with NADH. wikipedia.org The synthesis of one molecule of ergosterol (B1671047), a process involving a C5-desaturase, requires 16 molecules of NADPH. d-nb.info

Sterol-4-alpha-carboxylate 3-dehydrogenase: This enzyme utilizes NAD(P)+ as a cofactor. The reaction involves the substrate and NAD(P)+ to produce 4α-methyl-5α-cholest-7-en-3-one, CO2, and NAD(P)H. hmdb.ca

Cholesterol Oxidase: While not directly in the main biosynthetic pathway but relevant to sterol transformations, cholesterol oxidase is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that oxidizes 3β-hydroxysteroids to their 3-oxo analogs. researchgate.net

Functional Analysis of Oxidoreductases Acting on Δ7-Sterols

Substrate Specificity and Kinetic Parameters of Relevant Enzymes

The enzymes involved in Δ7-sterol metabolism exhibit a range of substrate specificities and kinetic profiles.

Lathosterol Oxidase (SC5D): This enzyme acts on various Δ7-sterols. In humans, its primary substrate is lathosterol. wikipedia.org In the yeast Saccharomyces cerevisiae, the ortholog ERG3 acts on episterol. wikipedia.org Studies on plant Δ5-desaturase showed that mutations in a conserved threonine residue (Thr-114) affected the V/K values, suggesting its role in catalysis. researchgate.net

Cholesterol Oxidase: This enzyme, found in bacteria, can oxidize a variety of 3β-hydroxysteroids, including cholesterol, 5α-cholestanol, and pregnenolone. researchgate.net This broad substrate specificity has made it a valuable tool in clinical assays for total cholesterol. researchgate.net

Sterol Methyltransferase (SMT): This enzyme, which is crucial in phytosterol and ergosterol biosynthesis, shows specificity based on the sterol nucleus structure. mdpi.com

The following table summarizes the substrate-enzyme interactions discussed:

| Enzyme | Substrate(s) | Product(s) | Organism/Context |

|---|---|---|---|

| Lathosterol Oxidase (SC5D) | Lathosterol | 7-Dehydrocholesterol | Animals wikipedia.org |

| ERG3 (Lathosterol Oxidase ortholog) | Episterol | Δ5,7-sterol | Yeast (S. cerevisiae) wikipedia.org |

| Cholestenol Δ-isomerase (EBP) | 5α-cholest-8-en-3β-ol | 5α-cholest-7-en-3β-ol (Lathosterol) | Mammals wikipedia.org |

| Sterol-4-alpha-carboxylate 3-dehydrogenase | 3β-hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate | 4α-methyl-5α-cholest-7-en-3-one | General Steroid Biosynthesis hmdb.ca |

| Cholesterol Oxidase | Cholesterol, 5α-cholestanol, Pregnenolone | Corresponding 3-oxo-4-ene analogs | Bacteria researchgate.net |

Mechanisms of Enzymatic Hydrogen Elimination and Double Bond Migration

The transformation of Δ7-sterols involves sophisticated enzymatic mechanisms to achieve hydrogen elimination and double bond migration.

Double Bond Migration (Δ8 to Δ7): The isomerization of Δ8-cholestenol to Δ7-cholestenol (lathosterol) is a key step. Research on the stereochemistry of this reaction has shown that in the conversion of lanosterol (B1674476) to cholesterol in rat liver, the 7β-hydrogen atom is predominantly removed. nih.gov In contrast, in the biosynthesis of ergosterol in yeast, the 7α-hydrogen atom is lost. nih.gov This indicates that the Δ8–Δ7 steroid isomerases in different organisms can labilize hydrogen atoms with opposite stereochemistries. nih.gov

Hydrogen Elimination (C5-Desaturation): The introduction of the C5-C6 double bond by lathosterol oxidase (C5-desaturase) is a dehydrogenation reaction. wikipedia.org The proposed mechanism for the plant C5-desaturase suggests that the oxidation is initiated by the cleavage of the C6α-hydrogen bond, which appears to be a partially rate-limiting step. researchgate.net The cleavage of the C5-hydrogen bond has a minimal isotope effect, suggesting an asynchronous scission of the two C-H bonds. researchgate.net The mechanism is thought to involve an iron-coordinated oxygen that abstracts a hydrogen, leading to a radical intermediate. wikipedia.org Site-directed mutagenesis studies have highlighted the essential role of conserved histidine residues, likely as ligands for an iron center, in the catalytic activity of C5-desaturase. nih.gov

Enzyme Localization and Cellular Compartmentation of Biosynthetic Machinery

The enzymes involved in cholesterol biosynthesis are strategically located within the cell to ensure an efficient metabolic flow.

The majority of enzymes involved in cholesterol synthesis, including many that act on Δ7-sterols, are membrane proteins localized primarily in the endoplasmic reticulum (ER). mdpi.comnih.gov

Specifically, enzymes like DHCR7 (downstream of Δ7-sterols) and lathosterol oxidase (SC5D) are found in the ER and the nuclear envelope. nih.gov

While the ER is the primary site, some enzymes of the cholesterol biosynthesis pathway have also been localized to peroxisomes. guidetopharmacology.orgfrontiersin.org For example, enzymes involved in the pre-squalene steps of the pathway contain peroxisomal targeting signals. frontiersin.org

SC5D, in addition to its ER localization, has also been observed to have a strong presence in the nucleus, suggesting it may have functions beyond cholesterol synthesis. nih.gov The localization of these enzymes in close proximity within the ER suggests they may work in functional complexes to facilitate the channeling of intermediates through the pathway. nih.gov

Biological Roles and Physiological Significance of Cholest 7 En 3 One

Intermediary Position in Mammalian Sterol Biosynthesis Pathways

In mammals, the synthesis of cholesterol from lanosterol (B1674476) is a multi-step process that can proceed through two primary, interconnected routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.net These pathways are not mutually exclusive and their utilization can vary between different tissues and cell types. hmdb.ca The key distinction between them lies in the timing of the reduction of the double bond at carbon 24 (C24) in the sterol side chain. hmdb.ca

The Kandutsch-Russell pathway is characterized by the early reduction of the C24 double bond of lanosterol, leading to the formation of intermediates with a saturated side chain. hmdb.ca A key intermediate in this pathway is lathosterol (B1674540) (5α-cholest-7-en-3β-ol). nih.gov Cholest-7-en-3-one, also known as lathosterone, emerges at this juncture. It is formed through the oxidation of the 3β-hydroxyl group of lathosterol. This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). uniprot.org In the nematode Caenorhabditis elegans, a 3β-hydroxysteroid dehydrogenase, DHS-16, has been shown to catalyze the dehydrogenation of lathosterol to lathosterone (5α-cholest-7-en-3-one), a necessary step for the biosynthesis of Δ7-dafachronic acid, a steroid hormone that regulates development and lifespan. uniprot.org

Conversely, the Bloch pathway retains the unsaturated side chain until the later stages of biosynthesis, with desmosterol (B1670304) being the immediate precursor to cholesterol. ontosight.ai While this compound is more prominently associated with the Kandutsch-Russell pathway, the enzymes involved in sterol biosynthesis can exhibit broad substrate specificity, suggesting potential crosstalk between the two pathways.

Contribution to Cellular Sterol Homeostasis Mechanisms (excluding direct clinical implications)

The maintenance of appropriate levels and types of sterols within cellular membranes is critical for their structural integrity and function. Sterols, including the transient Δ7-sterols, influence membrane fluidity, permeability, and the formation of specialized membrane domains. nih.govmdpi.com The balance between different sterol species, such as the ratio of 24-methylsterols to 24-ethylsterols in plants, is tightly regulated and has significant effects on cellular processes. biorxiv.org

The accumulation of specific sterol intermediates can disrupt this homeostasis. For instance, genetic defects in the enzyme lathosterol 5-desaturase, which converts lathosterol to 7-dehydrocholesterol (B119134), lead to a condition called lathosterolosis, characterized by elevated levels of lathosterol. researchgate.netnih.govebi.ac.uk This underscores the importance of the efficient flux through the sterol biosynthetic pathway for maintaining cellular health.

Participation in Microbial Steroid Transformations

Microorganisms possess diverse metabolic capabilities, including the ability to degrade and transform a wide array of organic compounds, including steroids like cholesterol. caister.comwikipedia.org This microbial metabolism of steroids has significant implications for both environmental bioremediation and industrial biotechnology.

Bioremediation Applications of Cholesterol Metabolism

Cholesterol and its derivatives can be environmental pollutants, often found in municipal and industrial wastewaters. wikipedia.org The ability of various microorganisms, including bacteria and fungi, to use cholesterol as a carbon source forms the basis for their potential application in bioremediation. caister.comnih.govresearchgate.net The microbial degradation of cholesterol typically begins with the oxidation of the 3β-hydroxyl group and isomerization of the double bond, a process often initiated by cholesterol oxidase. nih.gov This initial step bears resemblance to the formation of this compound from lathosterol, highlighting a common enzymatic strategy in steroid metabolism across different life forms. While specific studies on the bioremediation of this compound are scarce, the broader understanding of cholesterol catabolism by microbes suggests that related steroidal ketones would also be susceptible to microbial degradation.

Industrial Prospects for Steroid Production through Microbial Pathways

The microbial transformation of sterols, particularly cholesterol and plant-derived phytosterols (B1254722), is a cornerstone of the pharmaceutical industry for the production of steroid hormones and other valuable steroidal drugs. nih.govmdpi.com Microorganisms can be engineered to perform specific biotransformations, offering a cost-effective and environmentally friendly alternative to complex chemical syntheses. mdpi.com

Bacterial strains from genera such as Mycobacterium, Rhodococcus, and Gordonia are known to metabolize cholesterol. nih.govasm.org The metabolic pathways in these organisms involve the stepwise degradation of the sterol nucleus. While the primary industrial focus has been on producing C19 and C21 steroid synthons, the enzymatic machinery of these microbes represents a rich resource for a wide range of steroid modifications. The enzymes involved, such as dehydrogenases that act on hydroxyl groups of the sterol ring, are directly relevant to the interconversion of compounds like lathosterol and this compound. The exploration of this microbial enzymatic diversity holds promise for developing novel biocatalysts for the targeted production of specific steroid intermediates.

Potential for Modulation of Cellular Processes by Δ7-Sterols (academic theoretical frameworks)

Beyond their role as mere structural components or biosynthetic intermediates, there is a growing body of evidence suggesting that specific sterols, including the Δ7-sterols, can act as signaling molecules and modulators of cellular processes. The accumulation of certain sterol intermediates in genetic disorders often leads to profound physiological consequences, hinting at their intrinsic biological activity.

The presence of the double bond at the C7 position in the B-ring of the sterol nucleus, as seen in this compound and its precursor lathosterol, confers specific conformational properties to the molecule. These structural nuances can influence how the sterol interacts with membrane lipids and proteins, potentially affecting membrane-associated enzyme activities and signaling pathways. nih.gov In plants, Δ7-sterols are precursors to Δ5-sterols, and the balance between these two classes of sterols is important for salinity tolerance. researchgate.net

Furthermore, some sterol intermediates in the cholesterol biosynthesis pathway have been shown to be ligands for nuclear receptors, thereby directly influencing gene expression. While a direct signaling role for this compound has not been definitively established, its structural similarity to other biologically active sterols suggests a theoretical potential for such functions. For instance, studies on related 14α-methyl-Δ7-sterols have demonstrated their ability to be converted to cholesterol and to potentially influence cholesterol biosynthesis. nih.gov The intricate regulation of sterol biosynthetic pathways and the distinct biological effects of their intermediates suggest that these molecules are not just passive building blocks but may also be active participants in cellular regulation.

Chemical Synthesis and Derivatization Strategies for Cholest 7 En 3 One

Methodologies for Total Synthesis of the Cholest-7-en-3-one Scaffold

The total synthesis of complex steroid scaffolds like cholestane (B1235564) represents a significant challenge in organic chemistry due to the intricate stereochemistry involved. numberanalytics.com The construction of the basic cholestane framework (7) is a foundational aspect of these synthetic endeavors. researchgate.net Early parts of such syntheses often involve the creation of the steroidal triterpene lanosterol (B1674476) from squalene. nih.gov This is followed by a series of demethylation, dehydrogenation, and isomerization reactions to achieve the final cholesterol structure. nih.gov

Recent advancements have focused on improving the efficiency and selectivity of these multi-step syntheses. numberanalytics.com The development of novel catalytic reactions and the application of biotechnological methods using microorganisms and enzymes are proving to be sustainable and cost-effective approaches for producing the core steroid structure. numberanalytics.com

Semi-Synthetic Approaches from Accessible Steroid Precursors

Semi-synthetic methods, starting from more complex and readily available steroids like cholesterol, offer a more direct route to this compound. These approaches focus on specific modifications of the existing steroid nucleus.

The conversion of the 3β-hydroxyl group of sterols to a 3-keto function is a fundamental transformation. For instance, cholest-7-en-3β-ol can be oxidized to form this compound. researchgate.net This oxidation is a key step in the biosynthesis of bile acids from cholesterol and can be achieved through various chemical methods. nih.govresearchgate.net The use of cholesterol oxidase is one enzymatic approach to achieve this transformation. nih.gov Additionally, methods have been developed for the selective protection of the 3-ketone function in steroids, which can be crucial in multi-step synthetic sequences. rsc.org

The introduction of the double bond at the C-7 position is a critical step in the synthesis of this compound and its derivatives, such as 7-dehydrocholesterol (B119134). ajol.info Various methods have been developed to achieve this, often starting from cholesterol or its derivatives.

One common strategy involves the allylic oxidation of cholesterol at the 7-position, followed by an elimination reaction to generate the Δ7 double bond. ajol.info However, this can lead to the formation of byproducts like 4,6-dehydrosterol. ajol.info To circumvent this, multi-step procedures have been developed to improve the yield of the desired 7-dehydro derivative. ajol.info

Alternative routes include:

Allylic Bromination and Dehydrobromination : This method involves the bromination of cholesterol at the 7-position, followed by elimination of hydrogen bromide to form the double bond. ajol.infogoogle.com

From 7-Oxocholesterol Derivatives : Cholesterol-3-acetate can be oxidized to 7-oxocholesterol-3-acetate. This can then be converted to 7-dehydrocholesterol-3-acetate through a reaction with tosylhydrazine followed by a Bamford-Stevens reaction. google.comresearchgate.net

Molybdenum-Catalyzed Elimination : An efficient method for the synthesis of 7-dehydrocholesterol involves the hexacarbonyl molybdenum-catalyzed elimination of 7-acetoxycholesterol-3-acetate. ajol.inforesearchgate.net This reaction is noted for producing the desired 5,7-homoannular diene in good yield with minimal side products. ajol.info

The choice of protective groups for the hydroxyl function can significantly influence the outcome of these reactions. jst.go.jp

Oxidation Reactions for C-3 Ketone Formation (e.g., from Cholest-7-en-3β-ol)

Stereoselective and Regioselective Transformations for Isomer Control

Controlling stereochemistry and regioselectivity is a major challenge in steroid synthesis due to the presence of multiple chiral centers and functional groups. numberanalytics.com

Regioselectivity : Achieving reactions at specific sites on the steroid scaffold is crucial. numberanalytics.com For example, in the reduction of steroid diketones, proteins like bovine serum albumin have been used as auxiliaries to guide the reaction to a specific ketone, demonstrating a novel approach to regioselective synthesis. nih.gov

Stereoselectivity : The spatial arrangement of atoms is critical for the biological activity of steroids. Stereoselective synthesis aims to produce a single desired stereoisomer. For instance, the synthesis of steroidal spiro-oxadiazolines has been achieved with high stereoselectivity. Acid-catalyzed cyclization reactions have also been developed for the regioselective and diastereoselective synthesis of novel pentacyclic steroids. nih.gov

Preparation of Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable tools for studying the metabolism and trafficking of molecules in biological systems. researchgate.net Both deuterium (B1214612) and tritium (B154650) labeling are common strategies. acs.org

Tritium (³H) labeling is considered the gold standard for metabolic studies due to its high sensitivity. researchgate.net The synthesis of tritium-labeled precursors allows for the detailed investigation of metabolic pathways. For example, tritium-labeled 14α-methyl-5α-cholest-7-en-3β-ol has been synthesized to study its enzymatic demethylation to cholesterol. osti.govnih.gov This was achieved by first preparing 14α-methyl-5α-cholest-7-en-3-one and then labeling it with tritium through isotope exchange chromatography, followed by reduction to the corresponding alcohol. osti.gov

Tritiated cholesterol has been used as a precursor to study steroid synthesis in crustaceans. sinica.edu.tw Similarly, the metabolism of [2,4-³H]5α-cholest-8(14)-en-3β-ol-15-one has been investigated in cultured cells. osti.gov The conversion of cholest-7-en-3β-ol to cholesterol has also been studied using tritiated precursors, which helped to elucidate the mechanism of double bond introduction. nih.gov

Derivatization for Functional Group Manipulation and Probe Design

The strategic derivatization of this compound is a key methodology for creating a diverse array of molecular tools. These derivatives are instrumental in probing the biochemical pathways and interactions of this and related sterols. The core structure of this compound, featuring a ketone at C-3 and a double bond at C-7, offers multiple sites for chemical modification. These modifications allow for the introduction of various functional groups and reporter moieties, facilitating detailed studies of its biological roles.

The primary sites for derivatization on the this compound scaffold are the C-3 ketone, the C-7/C-8 double bond, and the adjacent methylene (B1212753) carbons, which can be targeted for functional group interconversion or the attachment of probes.

Functional Group Manipulation

The manipulation of the existing functional groups on this compound is a fundamental strategy for synthesizing analogues with altered properties.

Reactions at the C-3 Ketone:

The ketone at the C-3 position is a prime target for a variety of chemical transformations. One of the most common modifications is its reduction to a hydroxyl group. For instance, the catalytic hydrogenation of 5α-cholest-7-en-3-one has been shown to selectively convert the carbonyl group into a 3α-hydroxyl group, while the C-7/C-8 double bond remains intact cdnsciencepub.com. This selective reduction provides access to the corresponding alcohol, 5α-cholest-7-en-3α-ol, which can serve as a precursor for further derivatization, such as esterification or etherification, to introduce different functionalities.

Modification of the A-Ring:

The A-ring of the steroid nucleus can also be a site for derivatization. For example, studies on the methylation of the related compound 5β-cholest-7-en-3-one have demonstrated that methylation can occur at the C-2 position, leading to the formation of 2β-methyl-5β-cholest-7-en-3-one and 2,2-dimethyl-5β-cholest-7-en-3-one rsc.org. These reactions highlight the potential for modifying the A-ring of this compound to create analogues with altered steric and electronic properties.

Reactions involving the C-7/C-8 Double Bond:

The double bond between C-7 and C-8 is another key site for functionalization. Allylic oxidation, for example, can introduce new functional groups at positions adjacent to the double bond. While direct examples with this compound are not extensively documented in the provided context, the oxidation of cholesterol and its derivatives often targets the allylic C-7 position aocs.orgbeilstein-journals.org. Such reactions could potentially be applied to this compound to introduce hydroxyl or keto groups, further diversifying the available derivatives.

Probe Design and Synthesis

The development of chemical probes from this compound is crucial for studying its interactions with proteins and its localization within cellular environments. These probes are typically designed with reporter groups, such as fluorescent tags or "clickable" handles for bioorthogonal chemistry.

"Clickable" Probes:

The introduction of bioorthogonal handles, such as terminal alkynes or azides, allows for the specific labeling of this compound derivatives in complex biological systems through "click chemistry". While direct synthesis from this compound is not detailed in the provided search results, strategies developed for other sterols can be conceptually applied. For instance, a side chain bearing a terminal alkyne could be synthesized and attached to the this compound scaffold, likely after modification of the C-3 ketone to a hydroxyl group to serve as an attachment point. This would create a "clickable" version of the molecule that could be visualized or captured by reacting it with an azide-containing fluorescent dye or affinity tag.

Photo-reactive Probes:

The derivatization strategies for this compound provide a versatile toolkit for chemists and biologists. By manipulating its functional groups and introducing specialized probes, researchers can synthesize a wide range of analogues to investigate its metabolism, transport, and interactions in intricate biological systems.

Analytical Methodologies for Research Applications of Cholest 7 En 3 One

Chromatographic Separation Techniques for Sterol Analysis

Chromatography is indispensable for isolating Cholest-7-en-3-one and other sterols from intricate mixtures. The choice of technique depends on the analytical goal, whether it be broad metabolite profiling or targeted purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like sterols. For metabolite profiling, GC-MS provides high chromatographic resolution, sensitivity, and structural information based on mass spectral fragmentation.

To enhance volatility and thermal stability, sterols such as this compound are often derivatized prior to analysis. A common procedure involves oximation to protect the ketone group, followed by silylation of any hydroxyl groups. For instance, treatment with O-methylhydroxylamine hydrochloride followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or dimethylethylsilylation creates a more stable derivative suitable for GC analysis. nih.gov

The sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The retention time is a characteristic feature used for initial identification. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern.

The Human Metabolome Database (HMDB) provides a predicted GC-MS spectrum for the non-derivatized form of 5alpha-Cholest-7-en-3-one, indicating characteristic peaks that can be used for its identification. hmdb.ca The NIST Chemistry WebBook also contains gas chromatography data for this compound, (5α)-. nist.gov The analysis of related sterols, such as cholest-7-ene-3,5,6-triol, demonstrates the utility of GC-MS in distinguishing between structurally similar steroids based on differences in their molecular ions and fragmentation patterns. researchgate.net

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become a cornerstone for sterol analysis, offering high sensitivity and selectivity without the need for derivatization in many cases. lcms.cz This technique is particularly advantageous for analyzing complex biological samples and for compounds that are thermally labile or not sufficiently volatile for GC. researchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, using columns such as C18 or pentafluorophenyl (PFP) to separate sterols based on their hydrophobicity. lcms.cznih.gov Gradient elution with mobile phases consisting of methanol, acetonitrile, and water, often with additives like ammonium (B1175870) acetate, is used to resolve structurally similar sterols. nih.govlipidmaps.org The separation of isobaric sterol isomers, such as lathosterol (B1674540) and cholesterol, which have the same mass, is a significant challenge that highlights the crucial role of chromatographic resolution in LC-MS analysis. lcms.cz

Following separation, the eluent is introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources for sterol analysis. lcms.cz APCI is particularly effective for nonpolar compounds like sterols, providing good sensitivity in positive ion mode. lcms.cz ESI can also be used, often enhanced by derivatization strategies that introduce a permanent charge to the molecule, thereby increasing ionization efficiency. researchgate.net

Tandem mass spectrometry (MS/MS) is frequently used for quantification and confirmation. In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and is used for the sensitive detection of sterols in complex matrices like plasma. researchgate.net

Preparative and Analytical Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for both the separation and preliminary identification of sterols. taylorfrancis.com In research applications, TLC can be used in two primary ways: analytically, to quickly assess the composition of a sample, and preparatively, to isolate and purify specific compounds or fractions for further analysis. taylorfrancis.comresearchgate.net

For analytical purposes, a small amount of the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a chamber with a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the plate is dried and the separated spots are visualized using various reagents. A common visualization agent for sterols is a ferric chloride solution, which produces a characteristic red-violet color upon heating. gerli.com

In a preparative context, larger quantities of a sample are applied as a band onto a thicker TLC plate. researchgate.net After separation, the band corresponding to the compound of interest, such as this compound, can be identified (often with the help of a reference standard run in a parallel lane) and scraped from the plate. The compound is then eluted from the stationary phase with an appropriate solvent. gerli.com This method is valuable for purifying sterol fractions from complex lipid extracts before analysis by more sensitive techniques like GC-MS or LC-MS, as it can remove interfering substances. researchgate.netnih.gov Although largely supplanted by HPLC for preparative work due to higher resolution and loading capacity, TLC remains a useful tool for rapid screening and purification. taylorfrancis.comaocs.org

Spectroscopic Characterization for Structural Elucidation

Following isolation and purification, spectroscopic methods are employed to confirm the precise chemical structure of this compound. These techniques provide detailed information about the molecular framework, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the molecular structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals in the ¹H NMR spectrum of a sterol like this compound would include characteristic resonances for the angular methyl groups (C18 and C19), protons on the steroid nucleus, and the protons of the aliphatic side chain. researchgate.netresearchgate.net

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. For this compound, a key diagnostic signal would be the resonance of the carbonyl carbon (C3) in the downfield region (around 200-210 ppm), which is characteristic of a ketone. researchgate.netbeilstein-journals.org The signals for the double bond carbons (C7 and C8) would also appear in a specific region of the spectrum. researchgate.net

Although specific, verified NMR spectra for this compound are not widely published in easily accessible databases, the structures of numerous similar sterols have been confirmed using these methods. researchgate.netresearchgate.netdergipark.org.tr The interpretation of ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques (like COSY, HSQC, and HMBC), allows for the complete assignment of all proton and carbon signals, thereby confirming the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. The exact mass of 5alpha-Cholest-7-en-3-one (C₂₇H₄₄O) is 384.3392 Da. nih.gov HRMS can definitively confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

In addition to accurate mass measurement of the molecular ion, the fragmentation pattern produced in the mass spectrometer provides crucial structural information. In tandem MS (MS/MS) experiments, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting product ions are characteristic of the molecule's structure. The fragmentation of the sterol core and the loss of the side chain produce a pattern that helps to identify the compound. researchgate.net For example, the analysis of related steroidal ketones shows characteristic fragmentation pathways that can be used for structural confirmation. researchgate.net This fragmentation analysis is a key component in the identification of sterols in complex mixtures, complementing data from other techniques like LC and GC. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful experimental science for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a substance, researchers can generate a three-dimensional map of electron density. wikipedia.org This map reveals the exact spatial arrangement of atoms, bond lengths, and bond angles, thereby providing an unambiguous determination of the molecule's absolute stereochemistry. wikipedia.orgbeilstein-journals.org

Advanced Quantification Techniques in Biological Systems (e.g., LC/ESI-MS/MS of Derivatized Ketones)

Quantifying endogenous compounds like this compound in complex biological matrices such as plasma or serum requires methods with high sensitivity and specificity. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) has become a benchmark for this purpose. amanote.comnih.gov This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.

For ketones like this compound, a common strategy involves chemical derivatization prior to analysis. This is done to improve ionization efficiency and chromatographic behavior, ultimately enhancing detection sensitivity. amanote.comnih.gov For example, a similar intermediate in bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (C4), is often derivatized to improve its quantification by LC-MS/MS. amanote.comresearchgate.net One method involves derivatizing the ketone with Girard reagents, which places a charged moiety on the molecule, significantly improving its ESI response. researchgate.net Another approach is the conversion to a picolinoyl ester derivative. amanote.com

The general workflow for quantifying this compound using this approach would be:

Sample Preparation: Extraction of lipids, including this compound, from the biological sample (e.g., plasma). A stable isotope-labeled internal standard, such as this compound-d7, would be added at the beginning to account for procedural losses and matrix effects. nih.gov

Derivatization: The extracted ketone is reacted with a derivatizing agent to enhance its signal in the mass spectrometer.

LC Separation: The derivatized sample is injected into an HPLC system, where this compound is separated from other interfering molecules.

MS/MS Detection: The separated compound is ionized (ESI) and enters the tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the native compound and the isotope-labeled internal standard, allowing for highly specific and accurate quantification. researchgate.netnih.gov

This LC/ESI-MS/MS approach offers the necessary sensitivity to measure low physiological concentrations of steroidal intermediates in small sample volumes. amanote.comresearchgate.net

Application of Isotopic Tracers in Metabolic Flux Investigations

Isotopic tracers are invaluable tools for studying the dynamics of metabolic pathways, a field known as metabolic flux analysis. bioscientifica.com By introducing a molecule labeled with a stable isotope (e.g., ¹³C or ²H) into a biological system, researchers can track the movement of the label through various metabolic conversions. bioscientifica.comresearchgate.net This method provides quantitative information about the rates of synthesis, catabolism, and flux through specific biochemical pathways. bioscientifica.com

In the context of this compound, which is an intermediate in the biosynthesis of cholesterol from lathosterol, stable isotope tracers can be used to investigate its metabolic origins and fate. wikipedia.org For example, a study could involve administering ¹³C-labeled lathosterol to cells or an organism. The subsequent appearance of the ¹³C label in this compound and downstream metabolites like 7-dehydrocholesterol (B119134) would be monitored over time using mass spectrometry. researchgate.netwikipedia.org

The general methodology involves:

Tracer Administration: Introducing a stable isotope-labeled precursor, such as [¹³C]-lathosterol or even [¹³C]-glucose, into the biological system. researchgate.net

Sample Collection: Collecting samples (e.g., plasma, tissues, or cells) at various time points after administration.

Metabolite Analysis: Extracting the metabolites and analyzing them using a mass spectrometry-based technique (e.g., GC-MS or LC-MS). The instrument can distinguish between the unlabeled (native) molecules and their isotope-labeled counterparts based on their mass difference. capes.gov.brresearchgate.net

Kinetic Modeling: The data on isotopic enrichment over time is used to calculate kinetic parameters, such as the rate of appearance and disappearance of this compound, providing a quantitative measure of its metabolic flux. capes.gov.brresearchgate.net

This approach is non-radioactive, making it safe for human studies, and provides detailed insights into the dynamics of cholesterol metabolism that cannot be obtained from simple concentration measurements alone. bioscientifica.comresearchgate.net

Q & A

Q. How can researchers integrate conflicting data on this compound’s role in cholesterol biosynthesis?

- Methodological Answer : Conduct systematic reviews with PRISMA guidelines to identify bias sources. Use meta-regression to explore variables (e.g., cell type, assay sensitivity). Validate hypotheses via CRISPR-edited cell lines lacking specific enzymes (e.g., HMG-CoA reductase). Publish negative results to reduce publication bias .

Data Presentation Guidelines

- Tables : Include columns for experimental conditions, analytical methods, and key results (e.g., purity %, yield). Use footnotes for abbreviations (e.g., ND = not detected).

- Figures : Label axes with units and error bars (SD/SEM). For spectral data, annotate peaks with δ values or m/z ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.